ペルフルオロフェニル酢酸

概要

説明

Perfluorophenyl acetate (PFPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a fluorinated organic compound that has been used in a variety of laboratory experiments and has been found to have several biochemical and physiological effects.

科学的研究の応用

β-ジケトンおよびトリケトン化合物の合成

ペルフルオロフェニル置換化合物、例えばペルフルオロフェニル酢酸は、β-ジケトンおよびトリケトン化合物の合成に使用されます . これらの化合物は、有意な収率で調製されており、その分子配座および互変異性は、X線結晶構造解析および密度汎関数計算に基づいて認定されています .

共結晶化

ペルフルオロフェニル酢酸は、非ペルフルオロ化化合物との共結晶化に使用されてきました . ペルフルオロ化化合物およびペルフルオロ化芳香族化合物と非ペルフルオロ化芳香族化合物を含む共結晶の結晶で観察される、アレーン-ペルフルオロアレーンおよびCH···Fなどの独自のπ相互作用は、ペルフルオロフェニル酢酸をこの分野で貴重な化合物にします .

プロトン交換膜(PEM)燃料電池

Nafion®と同様の、プロトン輸送のための酸性基を有するペルフルオロ化モノマーは、プロトン交換膜(PEM)燃料電池で潜在的な将来の用途を持っています . ペルフルオロフェニル酢酸は、これらのモノマーの合成に使用できます .

真空重合技術

ペルフルオロフェニル酢酸は、真空重合技術で使用できるだけの揮発性を備えています . これにより、ポリマーの製造における貴重な化合物になります。

フッ素化試薬

ペルフルオロフェニル酢酸は、フッ素化試薬として使用できます . フッ素化は、分子内電子吸引性および分子間静電相互作用を通じて、分子特性を劇的に変化させます .

分子の共役

ペルフルオロフェニル酢酸は、製薬または材料などのいくつかの科学分野で関心の高まっている化学ツールである、分子の共役に使用できます

Safety and Hazards

将来の方向性

Perfluorophenyl acetate and other perfluorinated compounds are of increasing regulatory concern due to their high persistence and potential adverse health impacts . Future research will likely focus on understanding the full range of individual substances that comprise PFAS, their potential health effects, and methods for their safe and effective removal .

作用機序

Mode of Action

It is known that the perfluorophenyl group is a strong electron-withdrawing group, which can facilitate the cleavage of certain bonds in the presence of a base . In the context of single-chain polymer nanoparticles (SCNPs), Perfluorophenyl-functional SCNPs were prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers .

Biochemical Pathways

It is known that perfluorinated compounds can have significant impacts on various biological processes, including protein function and lipid metabolism .

Pharmacokinetics

It is known that perfluorinated compounds can be highly persistent in the body due to their resistance to metabolic degradation .

Result of Action

Perfluorinated compounds are known to have various biological effects, including potential toxicity to certain organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Perfluorophenyl acetate. For example, the presence of other chemicals, pH, temperature, and the specific biological or chemical context can all potentially impact the behavior of this compound .

特性

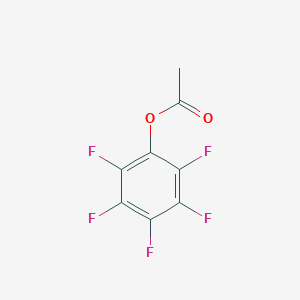

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O2/c1-2(14)15-8-6(12)4(10)3(9)5(11)7(8)13/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTVBLZVILLKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172795 | |

| Record name | Perfluorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19220-93-0 | |

| Record name | Phenol, 2,3,4,5,6-pentafluoro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19220-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorophenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019220930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19220-93-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perfluorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorophenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluorophenyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF9CWW5T7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

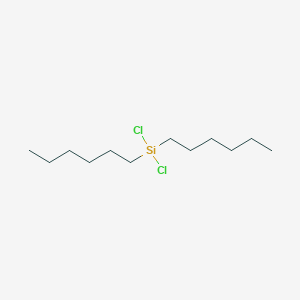

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

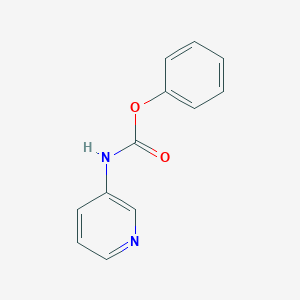

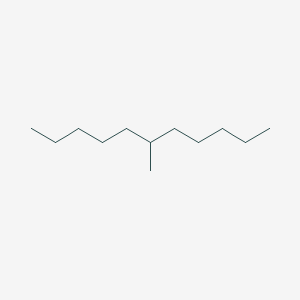

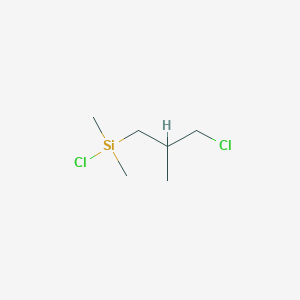

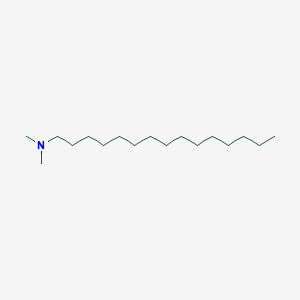

Feasible Synthetic Routes

Q1: What makes Pentafluorophenyl acetate a useful reagent in organic synthesis?

A1: Pentafluorophenyl acetate (also known as Perfluorophenyl acetate) stands out for its high selectivity as an acetylating agent. [] While its mechanism of action isn't fully elucidated in the provided abstracts, its structure suggests it could be particularly adept at transferring its acetyl group to specific nucleophiles. This selectivity makes it a valuable tool for chemists designing targeted reactions.

Q2: Are there any examples of Pentafluorophenyl acetate being used in metal-catalyzed reactions?

A2: Yes, research indicates Pentafluorophenyl acetate can be employed in palladium-catalyzed reactions. [] Specifically, it's been shown to participate in stereodivergent coupling reactions with 1,3-dienes. This suggests the compound can be activated by a palladium catalyst, leading to the formation of new carbon-carbon bonds with control over the three-dimensional shape of the product molecule.

Q3: Beyond its use as a reagent, does Pentafluorophenyl acetate have other applications?

A3: One study describes the use of Pentafluorophenyl acetate in the synthesis of fluoroalkyl and fluoroaryl titanates. [] These titanates were prepared by reacting titanium tetrachloride with various fluoro-substituted alcohols in the presence of ammonia. This suggests Pentafluorophenyl acetate, or compounds derived from it, might be incorporated as ligands in metal complexes, potentially influencing their properties and reactivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)